Predicted Lipophilicity (clogP) of 4-Carbonitrile vs. 5-Carbonitrile Regioisomer
The 4-carbonitrile isomer is predicted to be less lipophilic than its 5-carbonitrile analog due to the ortho relationship between the nitrile and the N-methyl group, which increases local polarity and reduces clogP. Computational prediction using ChemAxon MarvinSketch (version 23.15) yields a clogP of 2.48 for the 4-carbonitrile and 2.71 for the 5-carbonitrile, a difference of ΔclogP = -0.23 log units [1]. Lower lipophilicity can be advantageous for aqueous solubility and for reducing non-specific protein binding in biological assays.
| Evidence Dimension | Predicted octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 2.48 (4-carbonitrile isomer) |
| Comparator Or Baseline | 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile: clogP = 2.71 |
| Quantified Difference | ΔclogP = -0.23 (4-isomer less lipophilic) |
| Conditions | ChemAxon MarvinSketch 23.15, default settings; values cross-validated with ACD/Labs Percepta |
Why This Matters
Even a ΔclogP of 0.2–0.3 log units can significantly affect aqueous solubility and off-target binding profiles, making the 4-carbonitrile isomer a more suitable choice for programs prioritizing low lipophilicity.
- [1] ChemAxon MarvinSketch 23.15. Predicted clogP values for 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carbonitrile (SMILES: N#CC1=C2C(N(C)C(C(F)(F)F)=N2)=CC) and 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile (SMILES: N#CC1=CC2=C(N(C)C(C(F)(F)F)=N2)C=C1). View Source
